methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 102117-93-1
VCID: VC5472545
InChI: InChI=1S/C10H9N3O3/c1-16-9(14)6-13-10(15)7-4-2-3-5-8(7)11-12-13/h2-5H,6H2,1H3
SMILES: COC(=O)CN1C(=O)C2=CC=CC=C2N=N1
Molecular Formula: C10H9N3O3
Molecular Weight: 219.2

methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate

CAS No.: 102117-93-1

Cat. No.: VC5472545

Molecular Formula: C10H9N3O3

Molecular Weight: 219.2

* For research use only. Not for human or veterinary use.

methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate - 102117-93-1

Specification

CAS No. 102117-93-1
Molecular Formula C10H9N3O3
Molecular Weight 219.2
IUPAC Name methyl 2-(4-oxo-1,2,3-benzotriazin-3-yl)acetate
Standard InChI InChI=1S/C10H9N3O3/c1-16-9(14)6-13-10(15)7-4-2-3-5-8(7)11-12-13/h2-5H,6H2,1H3
Standard InChI Key AUTYUOCIJUZEBP-UHFFFAOYSA-N
SMILES COC(=O)CN1C(=O)C2=CC=CC=C2N=N1

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate. Its molecular formula is C₁₀H₉N₃O₃, with a molecular weight of 219.20 g/mol . The structure comprises a benzotriazinone core (a benzene ring fused to a 1,2,3-triazin-4-one moiety) substituted at the 3-position with an acetoxymethyl group (Figure 1).

Key Structural Features:

  • Benzotriazinone Core: A planar aromatic system with conjugated π-electrons, contributing to stability and reactivity.

  • Acetate Ester Side Chain: Enhances solubility in organic solvents and modulates electronic properties via electron-withdrawing effects.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a one-pot diazotization-alkylation strategy starting from methyl anthranilate .

Step 1: Diazotization of Methyl Anthranilate

Methyl anthranilate undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C, forming a diazonium intermediate. This intermediate is highly reactive, enabling subsequent nucleophilic substitution.

Step 2: Alkylation with Glycine Methyl Ester Hydrochloride

The diazonium salt reacts with glycine methyl ester hydrochloride in the presence of triethylamine (TEA), which acts as a base to neutralize HCl. The reaction proceeds via nucleophilic attack at the triazine nitrogen, yielding methyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetate (6a in ).

Reaction Conditions:

  • Temperature: 0°C → room temperature

  • Solvent: Aqueous HCl/ethanol mixture

  • Yield: 85–90% after recrystallization from ethanol .

Spectroscopic Profiles:

  • ¹H NMR (300 MHz, CDCl₃): δ 8.28–8.23 (m, 1H, Ar–H), 8.08–8.04 (m, 1H, Ar–H), 7.91–7.86 (m, 1H, Ar–H), 7.76–7.66 (m, 1H, Ar–H), 4.73–4.68 (m, 2H, NCH₂), 3.65 (s, 3H, OCH₃), 2.95–2.89 (m, 2H, CH₂CO) .

  • ¹³C NMR (75 MHz, CDCl₃): δ 171.0 (C=O), 155.3 (C=O), 144.1, 134.8, 132.4, 128.3, 125.0, 119.6 (aromatic carbons), 51.9 (OCH₃), 45.5 (NCH₂), 33.0 (CH₂CO) .

  • Mass Spectrometry (MALDI-TOF): m/z 256 [M + Na]⁺ .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. Stability studies indicate decomposition at temperatures >200°C, with no significant hydrolysis observed under neutral conditions .

Thermal Properties:

  • Melting Point: 117–120°C .

  • LogP: Calculated value of 1.2, suggesting moderate lipophilicity suitable for membrane permeability .

Biological Activities and Mechanisms

Antibacterial Activity

In vitro testing against Escherichia coli, Staphylococcus aureus, and Salmonella spp. revealed selective inhibition of E. coli growth (MIC: 12.5 μg/mL) . The activity is attributed to competitive binding to the bacterial enoyl-ACP reductase (Fab-H), a key enzyme in fatty acid biosynthesis.

Molecular Docking Insights:

Docking studies using MOE 2008-10 software demonstrated strong binding affinity (-8.2 kcal/mol) to the E. coli Fab-H active site (PDB: 1C14). Key interactions include:

  • Hydrogen bonding between the triazinone carbonyl and Arg36.

  • Van der Waals contacts with Phe237 and Tyr146 .

Cytotoxicity Against HepG2 Cells

The compound exhibited moderate cytotoxicity against human liver carcinoma cells (HepG2), with an IC₅₀ of 23.4 μM. While less potent than doxorubicin (IC₅₀: 2.06 μM), its selectivity index (>10 for normal hepatocytes) suggests a favorable safety profile .

Applications in Medicinal Chemistry

Intermediate for Dipeptide Derivatives

The acetate ester serves as a precursor for synthesizing dipeptide conjugates via azide coupling. For example, reaction with glycine methyl ester yields methyl-2-(2-(4-oxobenzotriazin-3(4H)-yl)acetamido)acetate (11a), which showed enhanced antibacterial activity (MIC: 6.25 μg/mL against E. coli) .

Hydrazide Derivatives for Anticancer Screening

Condensation with hydrazine hydrate produces 2-(4-oxobenzotriazin-3(4H)-yl)acetohydrazide (7a), a scaffold for developing hydrazone derivatives with improved cytotoxicity (e.g., compound 13a, IC₅₀: 10.97 μM) .

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